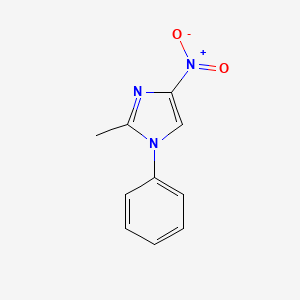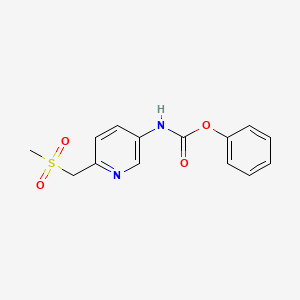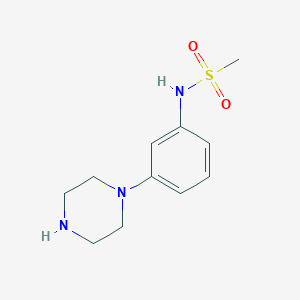
N-(3-piperazin-1-ylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-piperazin-1-ylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-piperazin-1-ylphenyl)methanesulfonamide typically involves the reaction of 3-(piperazin-1-yl)aniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(piperazin-1-yl)aniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-piperazin-1-ylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
科学的研究の応用
N-(3-piperazin-1-ylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antipsychotic and antimicrobial agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-(3-piperazin-1-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(4-(piperazin-1-yl)phenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-(3-piperazin-1-ylphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C11H17N3O2S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
N-(3-piperazin-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-3-2-4-11(9-10)14-7-5-12-6-8-14/h2-4,9,12-13H,5-8H2,1H3 |
InChIキー |
XFLBZKFCELTANC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
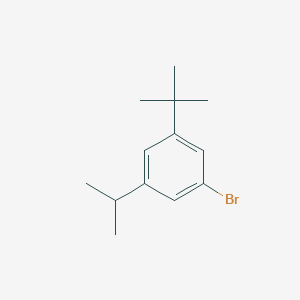
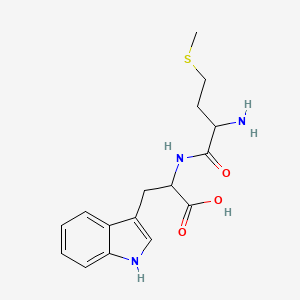
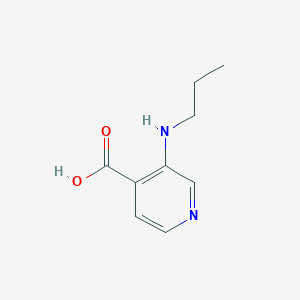

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
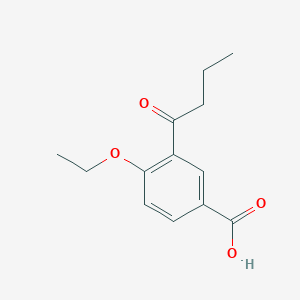
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
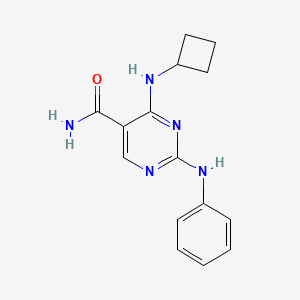
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
